molecular formula C37H30O16 B1250702 procyanidin B4 3-O-gallate

procyanidin B4 3-O-gallate

Cat. No. B1250702
M. Wt: 730.6 g/mol
InChI Key: BXWABJPTCUDBMM-RJPGRGRJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procyanidin B4 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B4. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B4.

Scientific Research Applications

  • Synthesis and Antioxidant Activity : Nakajima et al. (2006) described the synthesis of galloyl-substituted procyanidin B4 series, including 3-O-gallate. They investigated its DPPH radical scavenging activity and DNA polymerase inhibitory activity, finding that the galloyl moiety significantly contributes to these activities (Nakajima et al., 2006).

  • Antioxidant and DNA Polymerase Inhibitor : A study by Saito et al. (2004) focused on procyanidin B3 substituted with a galloyl group at specific positions, revealing that the 3,3''-di-O-gallate derivative showed strong antioxidant and radical scavenging activity. Interestingly, the 3-O-gallate derivative was the strongest inhibitor of mammalian DNA polymerase α, demonstrating the importance of the galloyl group's position for biological activity (Saito et al., 2004).

  • Antitumor Effects : Research by Suda et al. (2013) explored the synthesis of procyanidin B2 and B3 gallate derivatives, including 3-O-gallate. These compounds showed significant antitumor effects against human prostate PC-3 cell lines, although their activities were weaker compared to well-known compounds like EGCG and prodelphinidin B3 (Suda et al., 2013).

  • Neuroprotective Effects : A 2022 study by Chen et al. investigated the neuroprotective effects of procyanidins, including procyanidin B4 3-O-gallate. The study suggested a positive correlation between the neuroprotective effect of procyanidins and their degree of polymerization, with the procyanidin trimer C1 treatment group showing greater effects than other groups (Chen et al., 2022).

  • Interactions with Salivary Proteins : Research by de Freitas and Mateus (2001) on procyanidin interactions with salivary proteins found that procyanidin compounds, including B4 3-O-gallate, had significant interactions, as observed using nephelometry. The study highlighted the effect of the stereochemistry of flavan-3-ols on their interaction with proteins (de Freitas & Mateus, 2001).

  • Influence on Cancer Cells : A study by Agarwal et al. (2007) identified procyanidin B2-3,3'-di-O-gallate as a major active constituent in grape seed extract, causing growth inhibition and apoptotic death of DU145 human prostate carcinoma cells. The study emphasized the importance of the galloyl groups in the compound's effects on the cells (Agarwal et al., 2007).

properties

Product Name

procyanidin B4 3-O-gallate

Molecular Formula

C37H30O16

Molecular Weight

730.6 g/mol

IUPAC Name

[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33-,34-,36+/m1/s1

InChI Key

BXWABJPTCUDBMM-RJPGRGRJSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.